![molecular formula C₂₁H₂₄ClNO₄S B1663503 2-[4-[[1-[[(4-chlorophenyl)sulfonylamino]methyl]cyclopentyl]methyl]phenyl]acetic Acid CAS No. 141335-10-6](/img/structure/B1663503.png)

2-[4-[[1-[[(4-chlorophenyl)sulfonylamino]methyl]cyclopentyl]methyl]phenyl]acetic Acid

Vue d'ensemble

Description

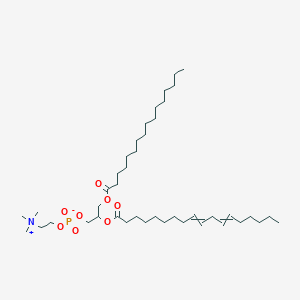

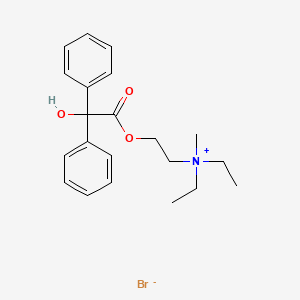

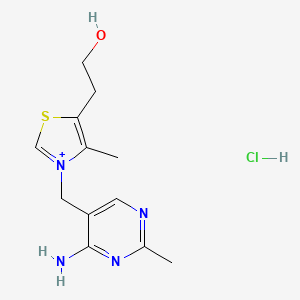

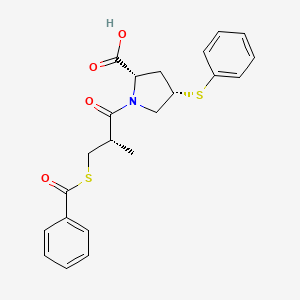

2-[4-[[1-[[(4-chlorophenyl)sulfonylamino]methyl]cyclopentyl]methyl]phenyl]acetic Acid, also known as CP-544326, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CP-544326 belongs to a class of drugs known as peroxisome proliferator-activated receptor delta (PPARδ) agonists, which have been shown to have a variety of beneficial effects on metabolic disorders and other diseases.

Applications De Recherche Scientifique

Environmental Impact and Mechanisms

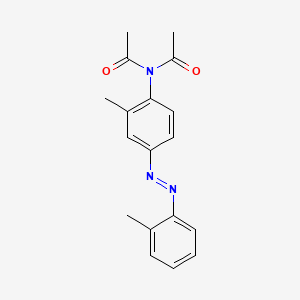

2,4-Dichlorophenoxyacetic acid (2,4-D) is a widely utilized herbicide for both agricultural and residential applications. It's important to understand the potential carcinogenic outcomes from exposure to this compound. A systematic review by Stackelberg highlighted the controversial nature of the compound's carcinogenicity. While some epidemiologic studies suggest an increased risk of various cancers, such as non-Hodgkins lymphoma and leukemia, due to exposure to 2,4-D, toxicological studies in rodents have shown no evidence of carcinogenicity. The review emphasizes that current evidence does not support a genotoxic mode of action for 2,4-D, and environmental exposures are generally not sufficient to support a causal relationship with cancer (Stackelberg, 2013).

Wastewater Treatment in Pesticide Industry

2,4-D is a significant pollutant in the wastewater generated by the pesticide industry. Goodwin et al. discussed treatment options for this high-strength wastewater, which contains a range of toxic pollutants including 2,4-D. Biological processes and granular activated carbon are widely used for treating high-strength wastewaters rich in recalcitrant compounds. These methods have shown to remove a significant portion of such compounds, potentially leading to high-quality effluent. However, evaluating these processes experimentally is crucial for determining design, efficiency, or costs (Goodwin et al., 2018).

Sorption to Soil, Organic Matter, and Minerals

Understanding the interaction of 2,4-D with various environmental components like soil, organic matter, and minerals is vital. Werner, Garratt, and Pigott reviewed sorption experiments and concluded that sorption of 2,4-D can be rationalized based on soil parameters such as pH, organic carbon content, and iron oxides. Soil organic matter and iron oxides appear to be the most relevant sorbents for phenoxy herbicides like 2,4-D. This insight is crucial for designing strategies for environmental remediation and understanding the persistence of such herbicides in different soils (Werner, Garratt, & Pigott, 2012).

Biodegradation and Environmental Remediation

The biodegradation of 2,4-D and its environmental fate are of significant interest, especially in agricultural settings. Magnoli et al. provided an overview of the characteristics of herbicides based on 2,4-D, focusing on the role of microorganisms in its degradation and the main degradation metabolite, 2,4-dichlorophenol. The review underscores the importance of microbial remediation processes in preventing environmental pollution and safeguarding public health (Magnoli et al., 2020).

Propriétés

IUPAC Name |

2-[4-[[1-[[(4-chlorophenyl)sulfonylamino]methyl]cyclopentyl]methyl]phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24ClNO4S/c22-18-7-9-19(10-8-18)28(26,27)23-15-21(11-1-2-12-21)14-17-5-3-16(4-6-17)13-20(24)25/h3-10,23H,1-2,11-15H2,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKPIVPXMOXMBHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CC2=CC=C(C=C2)CC(=O)O)CNS(=O)(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-[[1-[[(4-chlorophenyl)sulfonylamino]methyl]cyclopentyl]methyl]phenyl]acetic Acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Cyano-Furan-2-Carboxylic Acid [5-Hydroxymethyl-2-(4-Methyl-Piperidin-1-Yl)-Phenyl]-Amide](/img/structure/B1663426.png)

![1-[3-tert-butyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]-3-[4-(2-morpholin-4-ylethoxy)phenyl]urea](/img/structure/B1663437.png)

![(2,5-Dioxopyrrolidin-1-yl) 4-(7-oxofuro[3,2-g]chromen-9-yl)oxybutanoate](/img/structure/B1663442.png)

![4-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)propoxy]benzamide](/img/structure/B1663443.png)